molecular formula C3H4BClF3K B12840143 Potassium (E)-(3-chloroprop-1-en-1-yl)trifluoroborate

Potassium (E)-(3-chloroprop-1-en-1-yl)trifluoroborate

Cat. No.: B12840143
M. Wt: 182.42 g/mol
InChI Key: HINTVEXTDXQZEZ-TYYBGVCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (E)-(3-chloroprop-1-en-1-yl)trifluoroborate is a member of the organotrifluoroborate family, which are compounds containing a boron atom bonded to three fluorine atoms and an organic group. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (E)-(3-chloroprop-1-en-1-yl)trifluoroborate typically involves the reaction of an appropriate organoboronic acid or ester with potassium hydrogen fluoride (KHF2). This reaction is carried out under mild conditions and results in the formation of the trifluoroborate salt . The general reaction scheme is as follows:

RB(OH)2+KHF2RBF3K+H2OR-B(OH)_2 + KHF_2 \rightarrow R-BF_3K + H_2O R−B(OH)2​+KHF2​→R−BF3​K+H2​O

Industrial Production Methods

Industrial production of potassium organotrifluoroborates often involves scalable and efficient methods such as the use of diboron reagents and visible-light photoredox conditions. These methods allow for the preparation of a wide range of organotrifluoroborate salts with high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Potassium (E)-(3-chloroprop-1-en-1-yl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Biaryls: Formed in Suzuki-Miyaura coupling reactions.

    Alcohols: Formed in hydroboration-oxidation reactions.

    Substituted Alkenes: Formed in substitution reactions.

Scientific Research Applications

Potassium (E)-(3-chloroprop-1-en-1-yl)trifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium (E)-(3-chloroprop-1-en-1-yl)trifluoroborate in cross-coupling reactions involves the following steps:

Comparison with Similar Compounds

Potassium (E)-(3-chloroprop-1-en-1-yl)trifluoroborate can be compared with other organotrifluoroborates such as:

  • Potassium (E)-(2-bromoprop-1-en-1-yl)trifluoroborate
  • Potassium (E)-(3-fluoroprop-1-en-1-yl)trifluoroborate

Uniqueness

By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its potential in various fields of science and industry.

Properties

Molecular Formula

C3H4BClF3K

Molecular Weight

182.42 g/mol

IUPAC Name

potassium;[(E)-3-chloroprop-1-enyl]-trifluoroboranuide

InChI

InChI=1S/C3H4BClF3.K/c5-3-1-2-4(6,7)8;/h1-2H,3H2;/q-1;+1/b2-1+;

InChI Key

HINTVEXTDXQZEZ-TYYBGVCCSA-N

Isomeric SMILES

[B-](/C=C/CCl)(F)(F)F.[K+]

Canonical SMILES

[B-](C=CCCl)(F)(F)F.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.